

3-(1H-imidazol-1-ylmethyl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 3-(1H-imidazol-1-ylmethyl)aniline

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An In-Depth Technical Guide to **3-(1H-imidazol-1-ylmethyl)aniline**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

3-(1H-imidazol-1-ylmethyl)aniline is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a reactive aniline moiety connected to a biologically active imidazole ring via a methylene linker, provides a unique scaffold for creating diverse and complex molecules. This guide provides a comprehensive technical overview of **3-(1H-imidazol-1-ylmethyl)aniline**, covering its fundamental physicochemical properties, detailed synthetic methodologies, and established applications. As a key intermediate, this compound serves as a cornerstone in the development of novel therapeutic agents, including kinase and aldosterone synthase inhibitors, as well as antifungal agents.^{[1][2]} This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound in modern chemical and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. **3-(1H-imidazol-1-ylmethyl)aniline** is an aromatic amine distinguished by the presence of an imidazole ring linked to the meta-position of the aniline ring.

Core Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization. The key identifiers and properties for this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	3-[(1H-Imidazol-1-yl)methyl]aniline	ChemicalBook[3]
Synonyms	1-(3-Aminobenzyl)-1H-imidazole, 3-(Imidazol-1-ylmethyl)phenylamine	ChemicalBook[3]
CAS Number	120107-85-9	ChemicalBook[2][3]
Molecular Formula	C ₁₀ H ₁₁ N ₃	ChemicalBook[3]
Molecular Weight	173.21 g/mol	ChemicalBook[3]
Melting Point	72 °C	ChemicalBook[3]
Storage Temperature	2-8°C	ChemicalBook[3]

Note: It is crucial to distinguish this compound from its structural isomer, 3-(1H-imidazol-1-yl)aniline (CAS 112677-67-5), which lacks the methylene linker and has a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1]

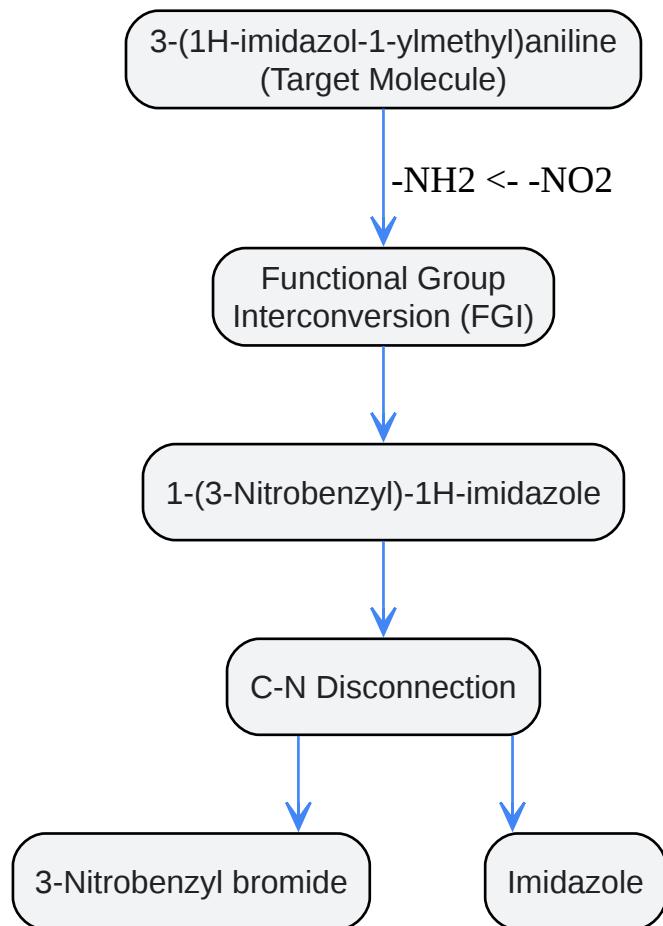
Synthesis and Mechanistic Rationale

The synthesis of **3-(1H-imidazol-1-ylmethyl)aniline** is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity. The general strategy involves the nucleophilic substitution of a suitable leaving group by imidazole, followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is at the C-N bond between the benzylic carbon and the imidazole nitrogen. This reveals a benzyl

halide and imidazole as the key precursors. The aniline functional group can be obtained from the reduction of a more stable nitro group, which is a common strategy in amine synthesis to avoid side reactions during the alkylation step.



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Caption: Retrosynthetic pathway for **3-(1H-imidazol-1-ylmethyl)aniline**.

Detailed Synthetic Protocol

This protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of the title compound. Each step is chosen for its efficiency and compatibility with standard laboratory equipment.

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole

- **Rationale:** This step involves an S_N2 reaction where the nucleophilic nitrogen of imidazole displaces the bromide from 3-nitrobenzyl bromide. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation without interfering with the nucleophile. Sodium hydride is a strong base used to deprotonate imidazole, significantly increasing its nucleophilicity.
- **Methodology:**
 - To a stirred solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N_2 or Ar).
 - Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.
 - Cool the reaction mixture back to 0°C and add a solution of 3-nitrobenzyl bromide (1.05 eq) in DMF dropwise.
 - Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by slowly adding ice-cold water.
 - Extract the aqueous layer with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction to **3-(1H-imidazol-1-ylmethyl)aniline**

- **Rationale:** The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Alternatively, chemical reduction using tin(II) chloride in an acidic medium is a classic and robust method suitable for this substrate.
- **Methodology (Catalytic Hydrogenation):**

- Dissolve the 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from Step 1 in methanol or ethanol.
- Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
- Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the final product, **3-(1H-imidazol-1-ylmethyl)aniline**. Purity can be assessed by NMR and MS analysis.

Applications in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.^[4] The presence of the aniline group in **3-(1H-imidazol-1-ylmethyl)aniline** provides a convenient handle for further chemical modification, making it a valuable building block in drug discovery programs.

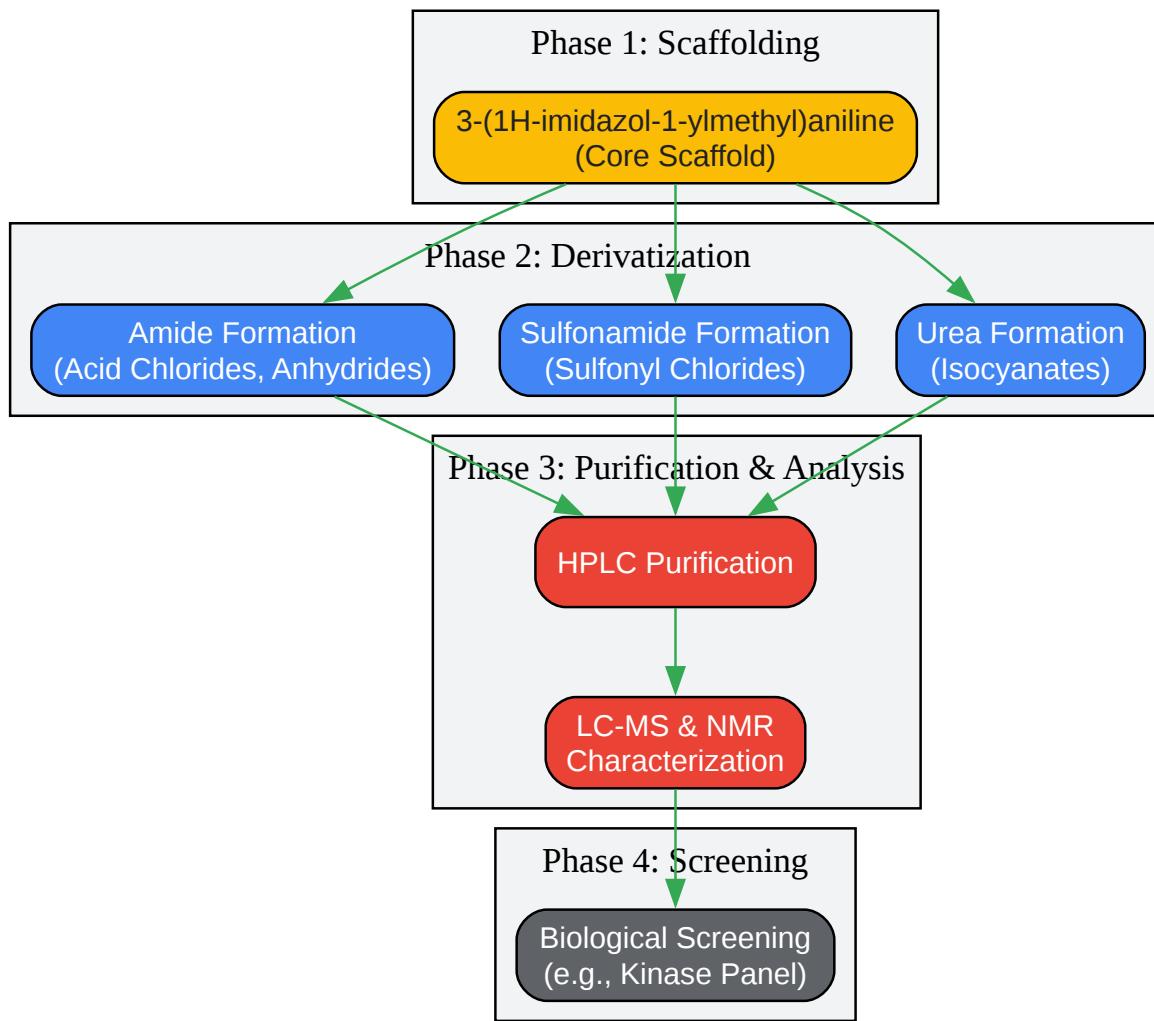
Role as a Key Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] Its structure is particularly suited for:

- Kinase Inhibitors: The aniline nitrogen can be used to form amide or urea linkages, which are common features in many kinase inhibitors that target the ATP-binding site. The imidazole moiety can form key hydrogen bonds within the target protein.
- Antifungal Agents: Imidazole is the core functional group in many azole antifungal drugs.^[5] Derivatives of this compound can be synthesized to develop new antifungal candidates.
- Aldosterone Synthase Inhibitors: Research has identified **3-(1H-imidazol-1-ylmethyl)aniline** as a selective inhibitor of aldosterone synthase, an enzyme involved in regulating blood pressure, making it a target for hypertension and related cardiovascular diseases.^[2]

Experimental Workflow: Fragment-Based Library Synthesis

This workflow illustrates how the title compound can be used to generate a small library of potential drug candidates.



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Caption: Workflow for library synthesis using the target compound.

Conclusion

3-(1H-imidazol-1-ylmethyl)aniline is a compound of high strategic value in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the dual functionality of its aniline and imidazole rings make it an ideal starting material for constructing libraries of bioactive molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the ongoing quest for novel therapeutics and functional materials.

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